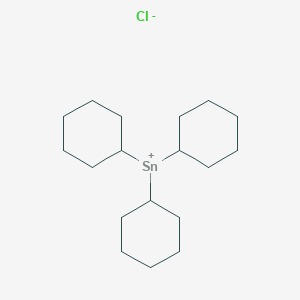
Tricyclohexyltin chloride
描述
Tricyclohexyltin chloride is an organotin compound with the chemical formula C18H33ClSn. It is a white solid that is soluble in organic solvents such as ethanol, ether, toluene, and chloroform, but insoluble in water . This compound is known for its high thermal stability and is used in various chemical reactions and industrial applications.
作用机制
Target of Action
Tricyclohexyltin chloride is an organotin compound
Mode of Action
Organotin compounds are known to interact with their targets, often inhibiting their function or altering their structure .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including enzyme activity and protein function .
Pharmacokinetics
It is known that the compound is soluble in ethanol, ether, toluene, and chloroform, but insoluble in water
Result of Action
Organotin compounds are generally toxic and can cause a variety of adverse effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it may be more active in certain environments than others . Additionally, its stability in air but reactivity with water suggests that it may be more effective and stable in dry environments .
准备方法
Synthetic Routes and Reaction Conditions
Tricyclohexyltin chloride can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl4) with cyclohexylmagnesium chloride, which is prepared from chlorocyclohexane and magnesium in a toluene-tetrahydrofuran medium . Another method involves the reaction of tin tetrachloride with dicyclohexylaluminum chloride, which is obtained by reacting diisobutylaluminum chloride with cyclohexene in the presence of a binary catalyst system composed of zirconium dichloride and titanium tetra-n-butoxide .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting chlorocyclohexane with magnesium to form cyclohexylmagnesium chloride, which is then reacted with tin tetrachloride in a toluene-tetrahydrofuran medium . This method is favored due to its high yield and relatively simple reaction conditions.
化学反应分析
Types of Reactions
Tricyclohexyltin chloride undergoes various chemical reactions, including substitution, reduction, and complexation reactions. It is commonly used in the synthesis of organotin derivatives and other organometallic compounds .
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as alkoxides, thiolates, and amines to form corresponding organotin compounds.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride to form tricyclohexyltin hydride.
Complexation Reactions: It forms complexes with various ligands, including phosphines and nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions include tricyclohexyltin hydride, tricyclohexyltin alkoxides, and various organotin complexes .
科学研究应用
Tricyclohexyltin chloride has a wide range of applications in scientific research:
相似化合物的比较
Tricyclohexyltin chloride can be compared with other organotin compounds such as tributyltin chloride, triphenyltin chloride, and trimethyltin chloride. These compounds share similar properties but differ in their specific applications and reactivity:
Tributyltin Chloride: Known for its use as a biocide in marine antifouling paints.
Triphenyltin Chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Trimethyltin Chloride: Studied for its neurotoxic effects and used in research on neurodegenerative diseases.
This compound is unique due to its high thermal stability and its specific applications in organic synthesis and as an enzyme inhibitor .
属性
IUPAC Name |
tricyclohexylstannanylium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZYIKTLISAIH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3091-32-5 | |
| Record name | Tricyclohexyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


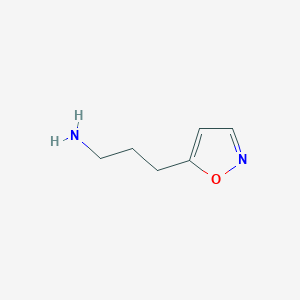
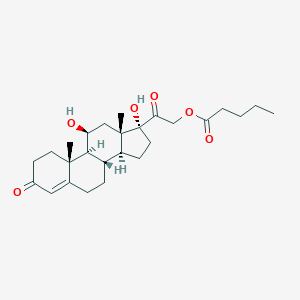

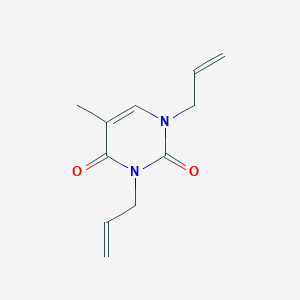
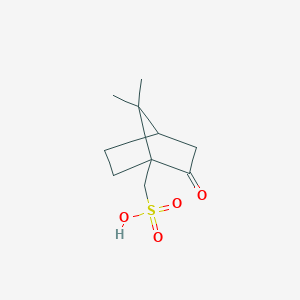

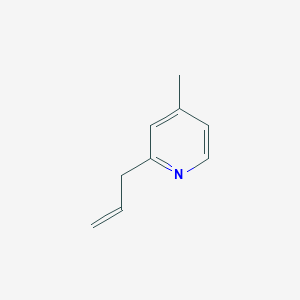
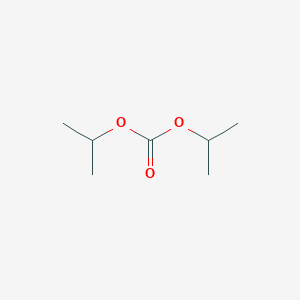
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
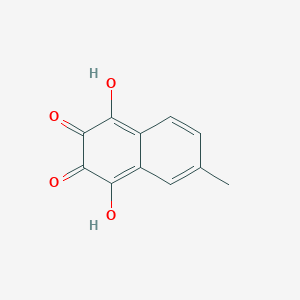
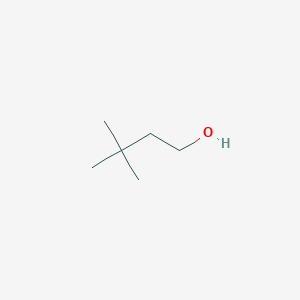

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)

